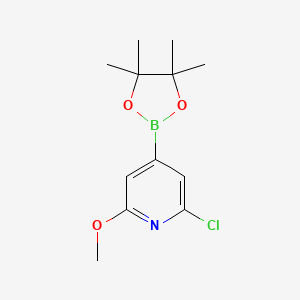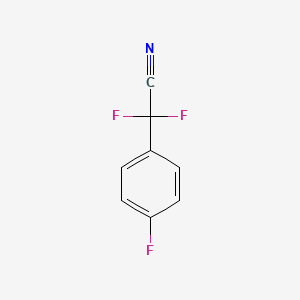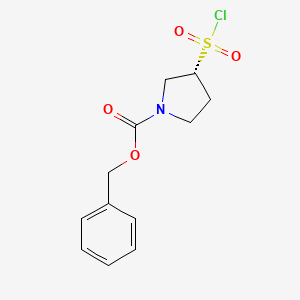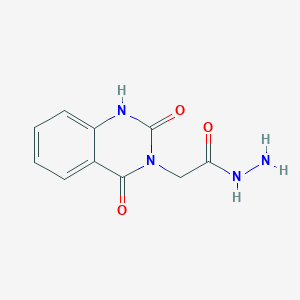
2-氯-6-甲氧基-4-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)吡啶
描述
2-Chloro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CMDP) is an organoboron compound that has been used in various scientific research applications. It is a versatile molecule that has been used in a variety of synthetic reactions, including organic synthesis, organometallic chemistry, and catalysis. CMDP has also been used in a number of biochemical and physiological studies, due to its ability to act as an enzymatic inhibitor.
科学研究应用
晶体学和构象分析
2-氯-6-甲氧基-4-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)吡啶作为硼酸酯中间体的研究对象。这些化合物通过三步取代反应得到,并通过各种光谱方法和质谱对其结构进行确认。X 射线衍射用于晶体学和构象分析,分子结构使用密度泛函理论 (DFT) 计算。结果突出了 DFT 优化分子结构和单晶 X 射线衍射确定的结构之间的一致性,强调了该化合物在晶体学和构象研究中的实用性 (Huang 等,2021)。
合成和同位素标记
在同位素标记的 HSP90 抑制剂的合成中,关键中间体,包括 2-甲氧基-6-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)吡啶,由二溴吡啶和稳定的同位素标记甲醇钠合成。这突出了其在标记化合物开发中的作用,该化合物在药物化学和药理学研究中具有潜在应用 (Plesescu 等,2014)。
振动特性研究
在另一项研究中,该化合物的结构通过光谱 (FT-IR、NMR) 表征,并通过 X 射线衍射确认。使用 DFT 计算优化分子结构,与 X 射线衍射进行比较,并通过 DFT 和 TD-DFT 计算进一步分析振动特性。这项研究表明该化合物在振动特性和光谱分析研究中的重要性 (Wu 等,2021)。
放射性配体的的高产合成
该化合物在 18 F 标记的 (NH)杂芳环化合物的合成中发挥着至关重要的作用,如一项专注于 tau PET 放射性配体及其非放射性配体合成的研究中所证明的。合成涉及铃木-宫浦偶联反应,然后氧化去除保护基团,得到高衰减校正放射化学产率。该应用展示了其在用于诊断成像的放射性药物合成中的重要性 (Kim & Choe,2020)。
作用机制
Target of Action
The primary targets of 2-Chloro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine are typically organic compounds that contain carbon-carbon double bonds . This compound, also known as 2-CHLORO-6-METHOXYPYRIDINE-4-BORONIC ACID PINACOL ESTER, is often used in the Suzuki-Miyaura cross-coupling reaction , a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, 2-Chloro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, a palladium catalyst forms a new bond with the target molecule . In the transmetalation step, the organoboron group of 2-CHLORO-6-METHOXYPYRIDINE-4-BORONIC ACID PINACOL ESTER is transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction involving 2-Chloro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine affects the carbon-carbon bond formation pathway . This reaction is particularly useful in the synthesis of complex organic compounds, including pharmaceuticals and polymers .
Pharmacokinetics
It’s important to note that the susceptibility of boronic pinacol esters to hydrolysis can influence their stability and bioavailability .
Result of Action
The result of the action of 2-Chloro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is the formation of new carbon-carbon bonds . This enables the synthesis of complex organic compounds, which can have various molecular and cellular effects depending on their structure and function .
Action Environment
The action, efficacy, and stability of 2-Chloro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can be influenced by various environmental factors. For instance, the pH can significantly affect the rate of hydrolysis of boronic pinacol esters . Additionally, the presence of a palladium catalyst is crucial for the Suzuki-Miyaura cross-coupling reaction .
生化分析
Biochemical Properties
2-Chloro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with various enzymes and proteins, facilitating the transfer of boron-containing groups to organic molecules. This compound is known to interact with palladium catalysts, which are essential for the Suzuki-Miyaura coupling reaction. The nature of these interactions involves the formation of a palladium-boron complex, which then undergoes transmetalation to form the desired product .
Cellular Effects
The effects of 2-Chloro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine on cellular processes are not extensively studied. Its role in facilitating chemical reactions suggests that it may influence cell function indirectly by modifying the availability of certain organic molecules. This compound could potentially impact cell signaling pathways and gene expression by altering the chemical environment within cells .
Molecular Mechanism
At the molecular level, 2-Chloro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exerts its effects through the formation of a palladium-boron complex. This complex facilitates the transfer of boron-containing groups to organic molecules, enabling the formation of new carbon-carbon bonds. The mechanism involves the coordination of the boronic ester to the palladium catalyst, followed by transmetalation and reductive elimination steps .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 2-Chloro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine are crucial for its effectiveness in chemical reactions. Over time, this compound may undergo hydrolysis, leading to the formation of boronic acid and other by-products. Long-term studies on its effects on cellular function are limited, but its stability in various solvents and reaction conditions has been documented .
Dosage Effects in Animal Models
The effects of 2-Chloro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in animal models have not been extensively studied. It is essential to consider the potential toxic or adverse effects at high doses. Threshold effects and safe dosage levels would need to be determined through rigorous in vivo studies to ensure its safe application in medicinal chemistry .
Metabolic Pathways
The metabolic pathways involving 2-Chloro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine are not well-documented. It is likely that this compound undergoes metabolic transformations similar to other boronic esters, involving hydrolysis and oxidation reactions. Enzymes such as esterases and oxidases may play a role in its metabolism, affecting the levels of metabolites and overall metabolic flux .
Transport and Distribution
Within cells and tissues, 2-Chloro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is likely transported and distributed through passive diffusion and interactions with transport proteins. Its localization and accumulation may be influenced by its chemical properties, such as lipophilicity and molecular size .
属性
IUPAC Name |
2-chloro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BClNO3/c1-11(2)12(3,4)18-13(17-11)8-6-9(14)15-10(7-8)16-5/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYLZMHVPVATKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678202 | |
| Record name | 2-Chloro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
697739-24-5 | |
| Record name | 2-Chloro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=697739-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]amine dihydrochloride](/img/structure/B1421411.png)




![8-Nonenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2R)-](/img/structure/B1421420.png)




![2-chloro-N-{spiro[1,3-benzodioxole-2,1'-cyclohexane]-6-yl}propanamide](/img/structure/B1421426.png)

![N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]ethanamine hydrochloride](/img/structure/B1421432.png)
